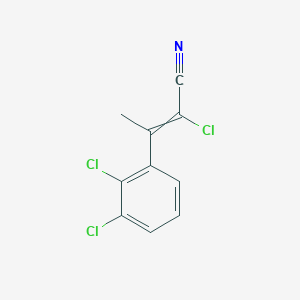
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile is an organic compound characterized by the presence of chlorine atoms and a nitrile group attached to a but-2-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group. The reaction is typically carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes or receptors. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(2,4-dichlorophenyl)but-2-enenitrile
- 2-Chloro-3-(2,5-dichlorophenyl)but-2-enenitrile
- 2-Chloro-3-(2,6-dichlorophenyl)but-2-enenitrile
Uniqueness
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
92810-77-0 |
|---|---|
Molekularformel |
C10H6Cl3N |
Molekulargewicht |
246.5 g/mol |
IUPAC-Name |
2-chloro-3-(2,3-dichlorophenyl)but-2-enenitrile |
InChI |
InChI=1S/C10H6Cl3N/c1-6(9(12)5-14)7-3-2-4-8(11)10(7)13/h2-4H,1H3 |
InChI-Schlüssel |
ZWTCIFCQMNELFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C#N)Cl)C1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)

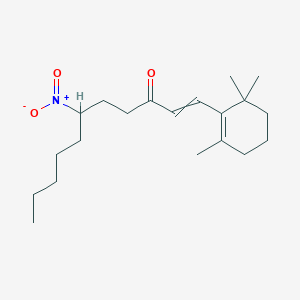
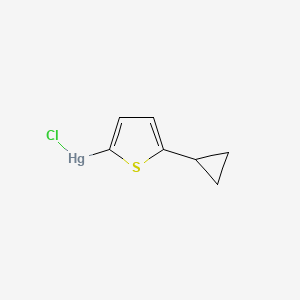
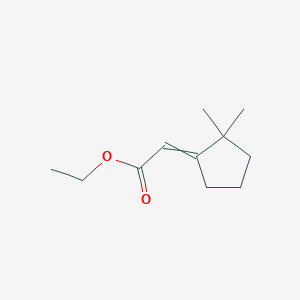
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
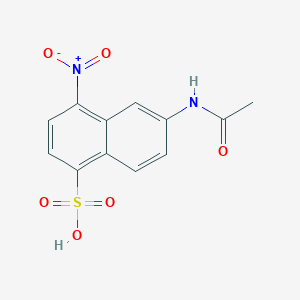
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
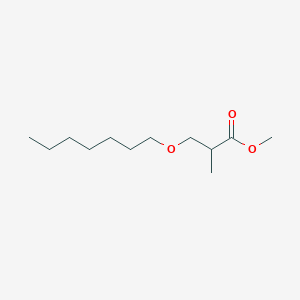
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
